N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide
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Overview
Description
N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C18H20ClN3O4S3 and its molecular weight is 474.01. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has explored the synthesis of various heterocyclic compounds using related chemical structures. For example, Vasylyev et al. (1999) described a method for synthesizing heterocycles containing tetrahydrobenzothieno[2,3-d]pyrimidine and coumarin moieties, employing a related chemical structure (Vasylyev et al., 1999). Similarly, Mohareb et al. (2004) synthesized benzo[b]thiophen-2-yl-hydrazonoesters, which were then reacted to yield various derivatives including pyrazole and isoxazole (Mohareb et al., 2004).
Antimicrobial and Anti-inflammatory Activities
Several studies have focused on the synthesis of compounds with potential antimicrobial and anti-inflammatory activities. For instance, Babu et al. (2013) synthesized derivatives showing significant activities against bacterial and fungal strains (Babu et al., 2013). Chiriapkin et al. (2021) explored the anti-inflammatory activity of tetrahydrobenzothienopyrimidin-4(3H)-ones, identifying compounds with potential interest (Chiriapkin et al., 2021).
Antitumor Activities
Research has also been directed towards the antitumor applications of related compounds. Shams et al. (2010) synthesized various heterocyclic derivatives from a similar chemical structure and evaluated their antitumor activities, revealing high inhibitory effects on different cancer cell lines (Shams et al., 2010).
Applications in Dye Synthesis
Shams et al. (2011) reported the synthesis of novel polyfunctionalized acyclic and heterocyclic dye precursors and their respective azo (hydrazone) counterpart dyes based on conjugate enaminones and enaminonitrile moieties, related to the compound . These dyes exhibited significant antimicrobial activity and were used for textile finishing (Shams et al., 2011).
Mechanism of Action
Target of Action
The primary target of this compound is bacterial DNA gyrase B (GyrB) . DNA gyrase is an essential enzyme in bacteria, involved in DNA replication, transcription, and repair. It introduces negative supercoiling into DNA, which is crucial for the compact packaging of the bacterial chromosome.
Mode of Action
This compound acts as an inhibitor of GyrB . It binds to the enzyme and prevents it from introducing negative supercoils into the DNA. This disrupts the normal functioning of the enzyme, leading to inhibition of DNA replication and ultimately bacterial growth.
Biochemical Pathways
The inhibition of GyrB affects the DNA replication pathway in bacteria . Without the ability to introduce negative supercoils, the DNA becomes overwound and difficult to separate, which is a necessary step in DNA replication. This leads to a halt in the replication process, preventing the bacteria from multiplying.
Result of Action
The result of the compound’s action is the inhibition of bacterial growth . By preventing DNA replication, the compound stops the bacteria from multiplying, which can help to control bacterial infections.
Properties
IUPAC Name |
N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(5-chlorothiophen-2-yl)sulfonylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O4S3/c19-13-7-8-14(28-13)29(25,26)22-9-3-5-11(22)17(24)21-18-15(16(20)23)10-4-1-2-6-12(10)27-18/h7-8,11H,1-6,9H2,(H2,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUWQBDPCNVXJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=C(S4)Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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